Chloroac-met-OH Class-Level Growth Inhibition vs. Acetyl and Propionyl Amino Acid Derivatives
N-chloroacetyl amino acid derivatives, as a class including Chloroac-met-OH, exhibit growth-inhibitory activity in the Lactobacillus casei microbial prescreen system, whereas the corresponding N-acetyl and N-propionyl derivatives produce no remarkable inhibition under identical assay conditions [1]. This class-level differentiation demonstrates that the chloroacetyl N-substituent confers biological activity absent in other common N-acyl modifications. The data derive from systematic testing of multiple amino acid backbones across the three acyl classes [2].
| Evidence Dimension | Growth-inhibitory activity in microbial antitumor prescreen |
|---|---|
| Target Compound Data | Chloroacetyl derivatives of essential amino acids: modest but pharmacologically significant inhibition (target compound belongs to this class) |
| Comparator Or Baseline | N-acetyl and N-propionyl derivatives of the same amino acids |
| Quantified Difference | No remarkable inhibition for acetyl/propionyl derivatives; significant activity for chloroacetyl derivatives |
| Conditions | Lactobacillus casei growth inhibition assay; 30 mM substrate concentration in referenced related assays |
Why This Matters
Procurement of Chloroac-met-OH rather than N-acetyl-methionine is essential for experiments requiring antimicrobial or growth-inhibitory activity, as the acetyl derivative is functionally inert in this context.
- [1] Otani, T.T.; Briley, M.R. Effect of acylated amino acids and acylated amino acid analogs on microbial antitumor screen. J. Pharm. Sci. 1978, 67, 520–526. View Source
- [2] Otani, T.T.; Briley, M.R. J. Pharm. Sci. 1978, 67, 520–526. Abstract: No acetyl or propionyl derivatives caused remarkable inhibition; certain chloroacetyl derivatives exhibited significant activity. View Source
